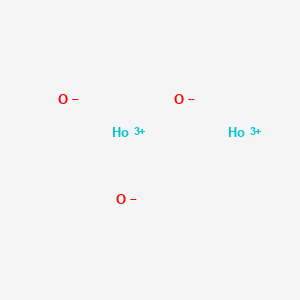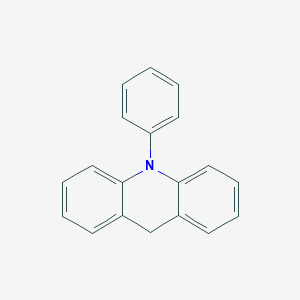
Phosphine oxide, dibutyloctyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, dibutyloctyl-, also known as DBPO, is a phosphine oxide compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and ethanol. DBPO is widely used in various fields of science due to its unique properties, including its ability to act as a flame retardant and its high thermal stability. In
作用机制
The mechanism of action of Phosphine oxide, dibutyloctyl- is not well understood. However, it is believed that Phosphine oxide, dibutyloctyl- acts as a flame retardant by releasing phosphorus-containing radicals when exposed to heat. These radicals then react with the flame, interrupting the combustion process and preventing the spread of fire.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phosphine oxide, dibutyloctyl-. However, studies have shown that Phosphine oxide, dibutyloctyl- is not toxic to humans or animals when used in accordance with established safety guidelines. Phosphine oxide, dibutyloctyl- has also been shown to have low acute toxicity and low skin irritation potential.
实验室实验的优点和局限性
Phosphine oxide, dibutyloctyl- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, Phosphine oxide, dibutyloctyl- has some limitations for use in lab experiments. It is not soluble in water, which can limit its use in aqueous systems. Additionally, Phosphine oxide, dibutyloctyl- has a low boiling point, which can make it difficult to handle at high temperatures.
未来方向
There are several future directions for research on Phosphine oxide, dibutyloctyl-. One area of research could focus on the development of new synthesis methods for Phosphine oxide, dibutyloctyl- that are more efficient and environmentally friendly. Another area of research could focus on the use of Phosphine oxide, dibutyloctyl- as a flame retardant in new materials, including biodegradable plastics. Additionally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- as a stabilizer in other types of materials, such as paints and coatings. Finally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- in the synthesis of new organic compounds with unique properties and applications.
合成方法
Phosphine oxide, dibutyloctyl- can be synthesized through a variety of methods, including the reaction of butyl octyl alcohol with phosphorus oxychloride or the reaction of butyl octyl alcohol with phosphorus pentoxide. The most common method of synthesizing Phosphine oxide, dibutyloctyl- is through the reaction of butyl octyl alcohol with phosphorus oxychloride. This method involves the addition of butyl octyl alcohol to a solution of phosphorus oxychloride in dichloromethane, followed by the addition of triethylamine as a catalyst. The reaction mixture is then stirred at room temperature for several hours, after which the Phosphine oxide, dibutyloctyl- is isolated by filtration and purified by distillation.
科学研究应用
Phosphine oxide, dibutyloctyl- has a wide range of applications in scientific research. It is commonly used as a flame retardant in various materials, including plastics, textiles, and coatings. Phosphine oxide, dibutyloctyl- has also been used as a stabilizer in polyurethane foams and as an additive in lubricants. In addition to these applications, Phosphine oxide, dibutyloctyl- has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
CAS 编号 |
14283-67-1 |
|---|---|
产品名称 |
Phosphine oxide, dibutyloctyl- |
分子式 |
C16H35OP |
分子量 |
274.42 g/mol |
IUPAC 名称 |
1-dibutylphosphoryloctane |
InChI |
InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |
InChI 键 |
PDNVFGSWMYSBOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
规范 SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
其他 CAS 编号 |
14283-67-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



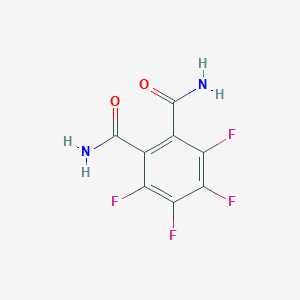
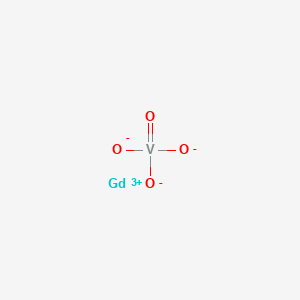
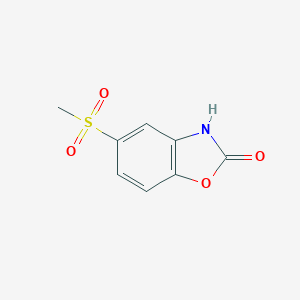


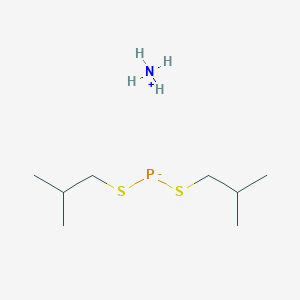
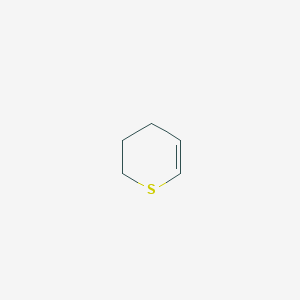
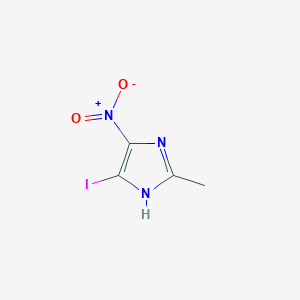
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)


